1-(1,3-Benzodioxol-5-yl)butylazanium;chloride
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Overview
Description
®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride is a chemical compound with the molecular formula C11H15NO2HCl It is known for its unique structural features, which include a methylenedioxyphenyl group attached to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-(Methylenedioxy)phenylacetic acid.
Formation of Intermediate: The acid is then converted into an intermediate, such as 3,4-(Methylenedioxy)phenylacetyl chloride, using reagents like thionyl chloride.
Amine Addition: The intermediate is reacted with ®-1-butylamine to form the desired amine compound.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt of ®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylenedioxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include quinones, reduced amines, and substituted aromatic compounds.
Scientific Research Applications
®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or second messengers
Comparison with Similar Compounds
Similar Compounds
- 3,4-(Methylenedioxy)phenyl isocyanate
- Methylenedioxypyrovalerone
- 3,4-(Methylenedioxy)phenylacetic acid
Uniqueness
®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride is unique due to its specific structural features and the presence of the butylamine chain, which distinguishes it from other methylenedioxyphenyl derivatives .
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)butylazanium;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H |
InChI Key |
JJVFJKLPESJUDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-] |
Origin of Product |
United States |
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